molecular formula C42H66O14 B150650 Zingibroside R1 CAS No. 80930-74-1

Zingibroside R1

Cat. No. B150650
CAS RN: 80930-74-1
M. Wt: 795 g/mol
InChI Key: WJQOMUVKRDJBGZ-COUNGWPASA-N
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Description

Zingibroside R1 is a triterpene saponin and an active metabolite of ginsenoside Ro . It has been found in P. japonicus . It is cytotoxic to B16/F10 murine melanoma cells and inhibits tube formation by human umbilical vein endothelial cells (HUVECs) . It also shows inhibitory effects on the 2-deoxy-D-glucose (2-DG) uptake by EAT cells .


Synthesis Analysis

Zingibroside R1 is isolated from rhizomes, taproots, and lateral roots of Panax japonicas C. A. Meyer . In vitro functional analysis showed that AeUGT73CB3, AeUGT73CB4, and AeUGT73CB5, which encode the enzymes, add a glucosyl to the C3 position of calenduloside E to generate zingibroside R1 .


Molecular Structure Analysis

The molecular formula of Zingibroside R1 is C42H66O14 . Its molecular weight is 795.0 g/mol . The IUPAC name is (2S,3S,4S,5R,6R)-6- [ [ (3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5- [ (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid .

Scientific Research Applications

Metabolite Role in Anti-Tumor Efficacy

One significant application of Zingibroside R1 is in the field of oncology. A study by Zheng, Xiao, Wang, Hou, and Wang (2019) demonstrated that Zingibroside R1, as a metabolite of Ginsenoside Ro, exhibits considerable anti-tumor effects in vivo. Specifically, it was found to suppress tumor growth in B16F10 tumor-bearing mice without significant side effects. This effect is attributed to its metabolites, which include Zingibroside R1, showing anti-angiogenic activity. This indicates that Zingibroside R1 plays a crucial role in the anti-tumor efficacy of Ginsenoside Ro in vivo, making it a potentially valuable compound for cancer research and therapy (Zheng, Xiao, Wang, Hou, & Wang, 2019).

Safety And Hazards

Zingibroside R1 is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It also has the potential to cause serious damage to health by prolonged exposure, impair fertility, and harm unborn children .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O14/c1-37(2)14-16-42(36(51)52)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-32(29(47)28(46)31(55-35)33(49)50)56-34-30(48)27(45)26(44)22(19-43)53-34/h8,21-32,34-35,43-48H,9-19H2,1-7H3,(H,49,50)(H,51,52)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,34-,35+,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQOMUVKRDJBGZ-COUNGWPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zingibroside R1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
140
Citations
S Sayed, S Alseekh, K Siems, AR Fernie, W Luyten… - Nutrients, 2022 - mdpi.com
… The molecular weight of Zingibroside R1 is about twice as high compared to astragalin and pinoresinol; thus, double the amount was used for the fraction enriched in zingibroside R1 (4 …
Number of citations: 2 www.mdpi.com
X Zhan, WY Wang, J Fu, R Deng, F Li… - Zhongguo Zhong yao …, 2019 - europepmc.org
… A UHPLC-MS/MS method for the quantitative determination of GE,zingibroside R1,ginsenoside Ro and … The methodological results showed that GE,zingibroside R1,ginsenoside Ro and …
Number of citations: 4 europepmc.org
WEI Huan-Li, LI Yan-Jing, C Jun, LI Ping - Chinese Journal of Natural …, 2012 - Elsevier
… (3), ginsenoside Ro (4) and zingibroside R1 (5). Compound 1 obtained from natural source … were in accordance with the literature [5], so compound 6 was identified as zingibroside R1. …
Number of citations: 17 www.sciencedirect.com
QL Zhou, W Xu, XW Yang - Zhongguo Zhong yao za zhi= Zhongguo …, 2016 - europepmc.org
… -ginsenoside Rs₄ (35),zingibroside R1-6'-butyl ester(36), chikusetsusaponin IVa methyl ester(37),20(S)-ginsenoside Rs₃ (38),20(R)-ginsenoside Rs₃ (39),zingibroside R1-6'-methyl …
Number of citations: 21 europepmc.org
H Zhang, X Hua, D Zheng, H Wu, C Li… - Journal of Agricultural …, 2022 - ACS Publications
… through generating its hydrolysates such as zingibroside R1, chikusetsusaponin IVa, and … zingibroside R1, and then ends with glycosylation at the C28 position of zingibroside R1 (…
Number of citations: 12 pubs.acs.org
A Inada - 生薬学雑誌= The Japanese journal of pharmacognosy, 1987 - cir.nii.ac.jp
Pseudo-ginsenoside-RP1 and Zingibroside-R1 from Seeds of Strongylodon macrobotrys A.Gray | CiNii Research … Pseudo-ginsenoside-RP1 and Zingibroside-R1 from Seeds of …
Number of citations: 7 cir.nii.ac.jp
Q Le Tran, MM Than, Y Tezuka… - Chemical and …, 2003 - jstage.jst.go.jp
… In the other hand, to the best of our knowledge, the isolation of zingibroside R1 (7) was … IV (5) and IVa (6), and zingibroside R1 (7), by comparing their retention times and mass numbers. …
Number of citations: 16 www.jstage.jst.go.jp
S Zheng, S Xiao, J Wang, W Hou, Y Wang - Molecules, 2019 - mdpi.com
… Both of them contained characteristic fragment ions m/z 455 [M − H − 338] − of OA, which were identified as chikusetsusaponin IVa (IVa) and zingibroside R1 (R1) by the literature. …
Number of citations: 21 www.mdpi.com
B Huang, T Chen, S Xiao, Q Zha, P Luo, Y Wang… - RSC …, 2017 - pubs.rsc.org
… In addition, a rare ginsenoside named zingibroside R1 (one … The results of this study showed that, the zingibroside R1 is … The present study is also the first report to apply zingibroside R1 …
Number of citations: 29 pubs.rsc.org
G Xie, R Zhou, L Huang, S Zhang, Z Tan - Frontiers in Chemistry, 2022 - frontiersin.org
… that zingibroside R1 was further converted to other metabolites. However, the reduction in zingibroside R1 began at 12 h in the MG group. The content difference of zingibroside R1 in …
Number of citations: 2 www.frontiersin.org

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